molecular formula C27H28N2O2 B11632782 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11632782
M. Wt: 412.5 g/mol
InChI Key: SPPJASBVBZPPEC-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the benzoxazine family Benzoxazines are known for their thermal stability, mechanical strength, and resistance to chemical degradation, making them valuable in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process:

    Formation of the Benzoxazine Ring: The initial step involves the reaction of aniline derivatives with formaldehyde and phenols under acidic or basic conditions to form the benzoxazine ring. This step is crucial as it sets the foundation for the compound’s structure.

    Substitution Reactions: The introduction of the butoxyphenyl and methylphenyl groups is achieved through substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the process.

    Cyclization: The final step involves cyclization to form the dihydropyrazolo structure. This step may require specific conditions such as elevated temperatures and the presence of cyclization agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale manufacturing. This includes:

    Batch Processing: Utilizing batch reactors to control reaction conditions precisely.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl and methylphenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the benzoxazine ring, potentially opening it and forming different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃).

Major Products

    Oxidation Products: Phenolic oxides, quinones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a precursor for synthesizing advanced materials. Its unique structure allows for the development of polymers with enhanced thermal and mechanical properties.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

Industrially, the compound is valuable in the production of high-performance coatings, adhesives, and composites. Its stability and resistance to degradation make it suitable for harsh environments.

Mechanism of Action

The mechanism by which 5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenyl-2-methylphenyl-benzoxazine: Similar structure but lacks the dihydropyrazolo moiety.

    2-(4-Methylphenyl)-1,3-benzoxazine: Lacks the butoxyphenyl group.

    5-Phenyl-2-(4-methylphenyl)-1,3-benzoxazine: Lacks the butoxy group.

Uniqueness

5-(4-Butoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both butoxyphenyl and methylphenyl groups, along with the dihydropyrazolo structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

5-(4-butoxyphenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O2/c1-3-4-17-30-22-15-13-21(14-16-22)27-29-25(23-7-5-6-8-26(23)31-27)18-24(28-29)20-11-9-19(2)10-12-20/h5-16,25,27H,3-4,17-18H2,1-2H3

InChI Key

SPPJASBVBZPPEC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=CC=C5O2

Origin of Product

United States

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